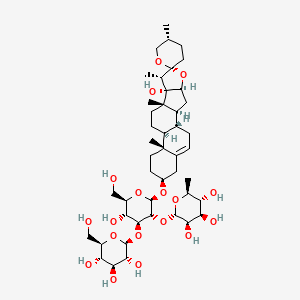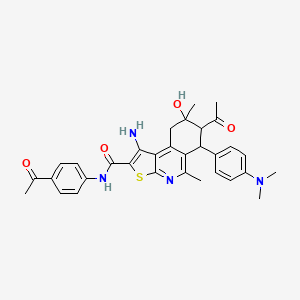
Dhfr-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhfr-IN-16 is a compound that acts as an inhibitor of dihydrofolate reductase, an enzyme involved in the folate pathway. This enzyme is crucial for the synthesis of nucleic acids and amino acids, making it a significant target for various therapeutic applications, including anticancer, antibacterial, and antimalarial treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dhfr-IN-16 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes often require the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Detailed synthetic pathways are usually proprietary and can vary depending on the specific requirements of the production process .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dhfr-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Dhfr-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of dihydrofolate reductase in cellular processes.
Medicine: Investigated for its potential as an anticancer, antibacterial, and antimalarial agent.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research
Wirkmechanismus
Dhfr-IN-16 exerts its effects by inhibiting the activity of dihydrofolate reductase. This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate pathway. By inhibiting this enzyme, this compound disrupts the synthesis of nucleic acids and amino acids, leading to the inhibition of cell proliferation. This mechanism makes it a valuable compound for targeting rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: A well-known dihydrofolate reductase inhibitor used in cancer therapy.
Trimethoprim: An antibacterial agent that inhibits dihydrofolate reductase.
Pyrimethamine: An antimalarial drug that targets the same enzyme
Uniqueness
Dhfr-IN-16 is unique in its specific binding affinity and selectivity for dihydrofolate reductase, which may offer advantages in terms of efficacy and reduced side effects compared to other inhibitors. Its unique chemical structure also allows for potential modifications to enhance its therapeutic properties .
Eigenschaften
Molekularformel |
C32H34N4O4S |
|---|---|
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
7-acetyl-N-(4-acetylphenyl)-1-amino-6-[4-(dimethylamino)phenyl]-8-hydroxy-5,8-dimethyl-7,9-dihydro-6H-thieno[2,3-c]isoquinoline-2-carboxamide |
InChI |
InChI=1S/C32H34N4O4S/c1-16-24-23(15-32(4,40)27(18(3)38)25(24)20-9-13-22(14-10-20)36(5)6)26-28(33)29(41-31(26)34-16)30(39)35-21-11-7-19(8-12-21)17(2)37/h7-14,25,27,40H,15,33H2,1-6H3,(H,35,39) |
InChI-Schlüssel |
KPVZTTLDEPSOPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(C(C(CC2=C3C(=C(SC3=N1)C(=O)NC4=CC=C(C=C4)C(=O)C)N)(C)O)C(=O)C)C5=CC=C(C=C5)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


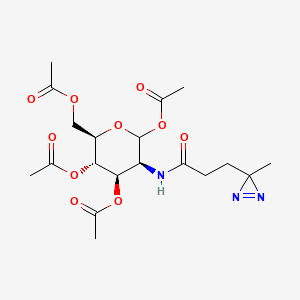

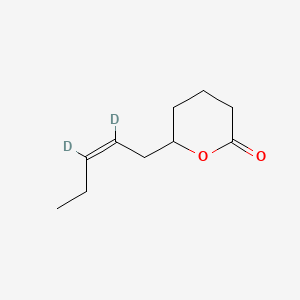
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)
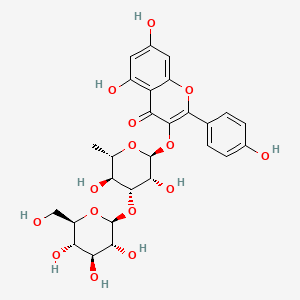

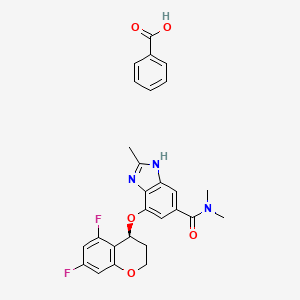
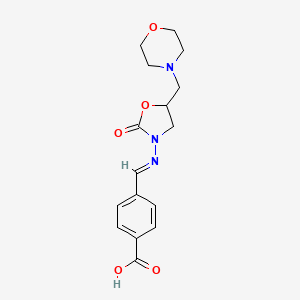
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
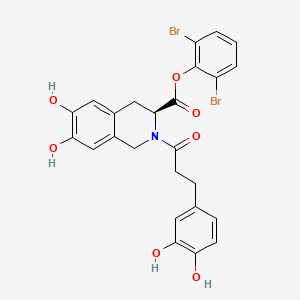
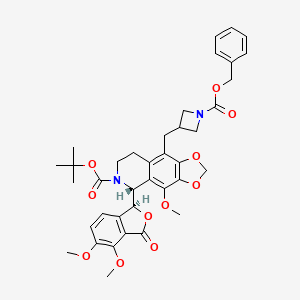
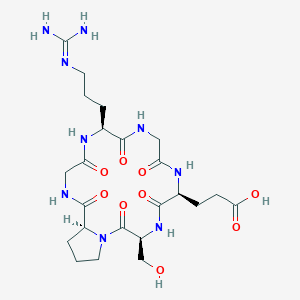
![2-amino-1-[6-[2-amino-5-(3-methylpyridin-4-yl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one](/img/structure/B12385066.png)
